[(2,2-dimethyl-1,3-dioxan-5-yl)methyl](methyl)amine
Description
(2,2-Dimethyl-1,3-dioxan-5-yl)methylamine is a bicyclic ether derivative featuring a methylamine substituent. The compound’s structure includes a 1,3-dioxane ring with two methyl groups at the 2-position and a methylamine moiety at the 5-position (Figure 1). This configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxan-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)10-5-7(4-9-3)6-11-8/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAXRLNONSHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CNC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-1,3-dioxan-5-yl)methylamine typically involves several steps:
Nitration of toluene: Toluene undergoes nitration to form nitrotoluene.
Reduction of nitrotoluene: The nitrotoluene is then reduced to form toluidine.
Reaction with glutaric anhydride: Toluidine reacts with glutaric anhydride to form a sulfonamide intermediate.
Cyclization with ethylene oxide: The sulfonamide intermediate undergoes cyclization with ethylene oxide to form (2,2-dimethyl-1,3-dioxan-5-yl)methylamine.
Industrial Production Methods
Industrial production methods for (2,2-dimethyl-1,3-dioxan-5-yl)methylamine often involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-1,3-dioxan-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted amines and ethers.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse chemical reactions including oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into corresponding oxides using oxidizing agents like potassium permanganate. |
| Reduction | Reduces to alcohols or other derivatives using reducing agents such as lithium aluminum hydride. |
| Substitution | The methanamine group can engage in nucleophilic substitution reactions to form derivatives. |
These reactions are essential in creating complex molecules for pharmaceuticals and other applications.
Biological Research Applications
Potential Biological Activities
- (2,2-Dimethyl-1,3-dioxan-5-yl)methylamine is being studied for its interactions with biomolecules. Research indicates that it may exhibit biological activities that could be beneficial in therapeutic contexts.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Preliminary studies suggest potential antimicrobial properties against certain pathogens. |
| Enzyme Interaction | Investigations into enzyme inhibition mechanisms are underway, indicating possible roles in metabolic pathways. |
These findings highlight its relevance in drug discovery and development.
Medicinal Chemistry Applications
Therapeutic Potential
- The compound is explored for its pharmacological properties, particularly in drug design. Its ability to form hydrogen bonds and electrostatic interactions with target molecules makes it a candidate for further medicinal research.
| Therapeutic Area | Application |
|---|---|
| Cancer Treatment | Investigated as a potential lead compound for developing anticancer agents due to its structural properties. |
| Neurological Disorders | Research into its effects on neurotransmitter systems suggests it may have implications in treating neurological conditions. |
Case studies have shown promising results in preliminary trials, indicating a need for further exploration.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, (2,2-Dimethyl-1,3-dioxan-5-yl)methylamine is used in the production of specialty chemicals and materials. Its unique chemical properties allow it to be employed in various formulations.
| Industrial Use | Description |
|---|---|
| Polymer Chemistry | Used as a monomer or additive in polymer production to enhance material properties. |
| Surface Modification | Applied in modifying surfaces of materials to improve adhesion and durability. |
These applications demonstrate its versatility and importance in industrial chemistry.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-1,3-dioxan-5-yl)methylamine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable intermediates and final products, which are essential in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Dioxane/Dioxolane Moieties
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine ()
- Structure : Contains a benzo[1,3]dioxole (dioxolane) fused to an aromatic ring, with a chlorine substituent and ethylamine chain.
- Applications : Likely used in pharmaceutical intermediates due to its hybrid aromatic-aliphatic structure.
(5R)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2,5-dihydrofuran-2-one ()
- Structure: A dioxolane ring fused to a dihydrofuranone system.
- Key Differences : The presence of hydroxyl groups and a lactone ring increases polarity and hydrogen-bonding capacity, contrasting with the neutral methylamine group in the target compound. This makes it more suitable for applications requiring hydrophilic interactions .
2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine ()
- Structure : Fluorinated benzodioxole with an ethylamine chain.
- Key Differences: Fluorine substituents enhance metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the non-fluorinated target compound .
Amine Derivatives with Bulky Substituents
2,2-Diphenylethan-1-amine ()
- Structure : A simple ethylamine with two phenyl groups at the 2-position.
- Key Differences: The bulky diphenyl groups create significant steric hindrance, reducing nucleophilicity at the amine center.
2-(4-Methoxyphenyl)ethylamine ()
- Structure : A methoxy-substituted aryl ethylamine.
- Key Differences : The electron-donating methoxy group increases the amine’s basicity and resonance stability, whereas the target compound’s ether oxygens may act as hydrogen-bond acceptors without altering amine basicity significantly .
Dimethyl Lauryl Amine ()
- Structure : A long-chain aliphatic amine with a C12 alkyl group.
- Key Differences : The lauryl chain confers surfactant-like properties and high lipophilicity, making it suitable for polymer additives. The target compound’s cyclic ether structure likely offers better thermal and oxidative stability .
Reactivity and Functionalization Potential
- Target Compound : The dioxane ring’s ether oxygens can participate in hydrogen bonding, while the methylamine group is amenable to alkylation or acylation. Its rigid structure may favor regioselective reactions .
- Comparison: Indoline-based amines (): The indoline’s aromaticity allows for electrophilic substitution, unlike the target compound’s saturated dioxane . Chloro-dioxolane derivatives (): Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the non-halogenated target compound .
Biological Activity
(2,2-Dimethyl-1,3-dioxan-5-yl)methylamine, a compound with the CAS number 4728-12-5, has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in various fields.
Chemical Structure and Properties
The molecular formula of (2,2-dimethyl-1,3-dioxan-5-yl)methylamine is C7H14N2O2. The compound features a dioxane ring which contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound has been achieved through various methods involving different reagents and conditions. For instance:
- With 1H-imidazole and carbon tetrabromide in dichloromethane at 20°C for 4 hours yielded a high purity product .
- Using pyridinium chlorochromate in dichloromethane at room temperature also provided satisfactory yields .
Inhibition Studies
Research indicates that compounds similar to (2,2-dimethyl-1,3-dioxan-5-yl)methylamine exhibit significant biological activities such as enzyme inhibition. For example, derivatives of dioxane structures have been shown to inhibit human purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism . The inhibition constants for these compounds suggest moderate to strong inhibitory effects.
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of dioxane derivatives. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth . The mechanism of action typically involves disruption of cell membrane integrity or interference with metabolic pathways.
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of dioxane derivatives against viral infections. Results indicated that certain structural modifications enhanced antiviral efficacy, suggesting potential therapeutic applications .
- Cytotoxicity Assessment : In vitro assays have been conducted to assess the cytotoxic effects of (2,2-dimethyl-1,3-dioxan-5-yl)methylamine on human cell lines. The results showed varying degrees of cytotoxicity depending on concentration and exposure time, indicating a need for further investigation into its safety profile .
Research Findings
A summary of key findings related to the biological activity of (2,2-dimethyl-1,3-dioxan-5-yl)methylamine is presented in Table 1.
Q & A
Q. What are the optimal synthetic routes for (2,2-dimethyl-1,3-dioxan-5-yl)methylamine, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution of (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate with methylamine in dimethyl sulfoxide (DMSO) at 75°C for 16 hours. Purification involves chromatography using gradients of dichloromethane (CH₂Cl₂) and methanol (MeOH) with ammonia (NH₃) to achieve 52% yield. Key steps include washing with water, drying, and vacuum concentration . For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using and NMR spectroscopy.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
NMR (CD₃OD) reveals signals at δ 3.94 (dd, J = 12.0, 4.4 Hz, 2H), 3.66 (dd, J = 12.0, 7.6 Hz, 2H), and 2.36 (s, 3H) for the methyl groups and dioxane protons. NMR confirms the dioxane ring carbons (δ 99.7) and methylamine moiety (δ 36.9). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₈H₁₇NO₂, [MH⁺] calcd: 172.1338) . Coupling these techniques ensures structural accuracy and purity assessment.
Q. What are the key stability considerations for storing this amine?
While direct stability data are not provided, analogous dimethylamine derivatives are hygroscopic and sensitive to oxidation. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to acids or moisture to prevent decomposition into aldehydes or secondary amines .
Advanced Research Questions
Q. How does the steric environment of the 1,3-dioxane ring influence reactivity in nucleophilic substitutions?
The 2,2-dimethyl substituents on the dioxane ring create steric hindrance, slowing axial attack in substitution reactions. This is evident in the synthesis of pyrrolo-pyrimidinone derivatives, where the equatorial orientation of the methylamine group directs regioselectivity. Computational modeling (e.g., density functional theory, DFT) could quantify steric effects using parameters like percent buried volume (%VBur) .
Q. What role does this compound serve as an intermediate in synthesizing bio-active molecules?
It is a precursor for acyclic immucillin inhibitors, such as 7-({3-hydroxy-2-(hydroxymethyl)propylamino}methyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, a human purine nucleoside phosphorylase (PNP) inhibitor. The amine’s nucleophilicity facilitates coupling with heterocyclic carbaldehydes under acidic conditions (e.g., HCl/MeOH), enabling access to antiviral or anticancer agents .
Q. How can reaction yields be improved in large-scale syntheses of this compound?
Optimize solvent choice (e.g., replace DMSO with dimethylacetamide for better thermal stability) and employ continuous flow reactors to enhance heat/mass transfer. Catalytic methylamine recycling (via scavengers like molecular sieves) reduces waste. Process analytical technology (PAT), such as in-line FTIR, ensures real-time monitoring .
Q. What computational models predict the compound’s behavior under varying pH conditions?
Molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite can model protonation states. The pKa of the methylamine group (~10.6) suggests predominant cationic form at physiological pH, affecting solubility and binding in biological systems. Compare with experimental logP (predicted ~1.2) to assess membrane permeability .
Methodological Notes
- Contradiction Analysis : details synthesis in DMSO, while suggests alternative solvents (e.g., toluene for benzylamine reactions). Researchers should test solvent compatibility for specific applications.
- Data Gaps : Limited toxicity or pharmacokinetic data exist; prioritize Ames testing and cytochrome P450 inhibition assays for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
